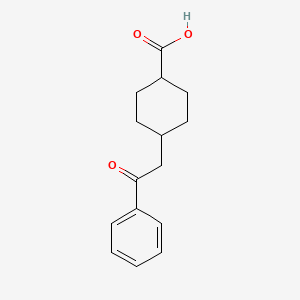

trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid

Description

Historical Context and Discovery

The development and characterization of trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid emerged from systematic investigations into cyclohexane derivatives bearing aromatic substituents. Chemical databases indicate this compound was first synthesized and characterized as part of broader research programs examining the relationship between cyclohexane ring conformations and pendant aromatic groups. The compound has been assigned the Chemical Abstracts Service registry number 735275-74-8, establishing its formal recognition in chemical literature.

Research into this particular structural motif gained momentum as chemists sought to understand how the spatial arrangement of functional groups on cyclohexane rings influences molecular properties and reactivity patterns. The trans-configuration specifically attracted attention due to its distinct stereochemical implications compared to corresponding cis-isomers. Documentation in major chemical databases confirms this compound has been synthesized with high purity levels, typically achieving 97% purity in commercial preparations.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for cyclohexane derivatives. The "trans" designation indicates the relative stereochemistry between the carboxylic acid group at position 1 and the substituted ethyl chain at position 4 of the cyclohexane ring. This stereochemical specification distinguishes it from potential cis-isomers and reflects the compound's three-dimensional molecular architecture.

The compound belongs to the broader classification of cyclohexanecarboxylic acids, specifically those bearing aromatic ketone substituents. Chemical databases classify this molecule under several functional group categories: cyclohexane derivatives, carboxylic acids, aromatic ketones, and phenyl-substituted compounds. The Molecular Design Limited number MFCD01319845 provides additional database identification for this specific structural entity.

Alternative nomenclature systems may refer to this compound as 4-(2-oxo-2-phenylethyl)cyclohexane-1-carboxylic acid, omitting the trans-designation when stereochemistry is understood from context. The systematic name emphasizes the key structural features: the cyclohexane core ring, the carboxylic acid functionality, and the phenyl ketone side chain.

Structural Overview

The molecular structure of this compound encompasses several distinct structural domains that contribute to its overall chemical behavior. The compound possesses the molecular formula C₁₅H₁₈O₃ with a molecular weight of 246.30 grams per mole. This composition reflects the integration of a six-membered saturated carbocyclic ring with both aliphatic and aromatic substituents.

Table 1: Molecular Characteristics of this compound

The cyclohexane ring adopts a chair conformation, providing the most thermodynamically stable arrangement for the six-membered saturated ring system. In this conformation, the carboxylic acid group and the phenyl ketone-bearing ethyl chain occupy axial or equatorial positions depending on the specific conformational state, with the trans-relationship ensuring these substituents remain on opposite faces of the ring plane.

The phenyl ketone portion introduces aromatic character to the molecule through the benzene ring, which maintains its characteristic planar geometry. The ketone carbonyl group provides a site for potential hydrogen bonding and serves as an electron-withdrawing group that influences the electronic properties of adjacent molecular regions. This structural arrangement creates opportunities for intramolecular interactions between the various functional groups present in the molecule.

Significance in Organic Chemistry

This compound holds particular significance in organic chemistry as a representative example of polyfunctional cyclohexane derivatives. The compound illustrates several important chemical principles, including conformational analysis of substituted cyclohexanes, the effects of multiple functional groups on molecular properties, and the synthetic challenges associated with controlling stereochemistry in cyclohexane systems.

From a synthetic perspective, this compound demonstrates the successful integration of aromatic and aliphatic structural elements within a single molecular framework. The presence of both carboxylic acid and ketone functionalities provides multiple sites for further chemical modification, making it a valuable intermediate in synthetic organic chemistry. Research has shown that compounds containing similar structural motifs can undergo various transformation reactions, including amidation reactions with different amine nucleophiles.

The stereochemical aspects of this compound contribute to understanding structure-activity relationships in organic molecules. The trans-configuration influences the spatial positioning of functional groups, which in turn affects molecular recognition, binding interactions, and overall chemical reactivity patterns. Studies of related cyclohexane derivatives have demonstrated that stereochemistry plays a crucial role in determining molecular properties and biological activities.

The compound also serves as a model system for investigating conformational dynamics in substituted cyclohexanes. The presence of multiple substituents on the cyclohexane ring creates opportunities to study how different functional groups influence ring conformation and molecular flexibility. This information proves valuable for medicinal chemistry applications where molecular conformation directly impacts biological activity and drug-target interactions.

Propriétés

IUPAC Name |

4-phenacylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c16-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)15(17)18/h1-5,11,13H,6-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXHDZBWJYTURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401215965 | |

| Record name | cis-4-(2-Oxo-2-phenylethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401215965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735275-46-4 | |

| Record name | cis-4-(2-Oxo-2-phenylethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401215965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with phenylacetic acid under specific conditions to form the desired product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the trans isomer .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the phenyl group or the cyclohexane ring may be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of trans-4-(2-hydroxy-2-phenylethyl)cyclohexane-1-carboxylic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols.

Substitution: Substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Common Synthetic Routes

- Cyclization Reactions : Formation of the cyclohexane ring.

- Friedel-Crafts Acylation : Introduction of the phenylethyl group.

Chemistry

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

- Oxidation : Using reagents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride for converting ketones to alcohols.

Biology

In biological research, trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid is utilized to study enzyme-substrate interactions and cellular signaling pathways. Its potential as a probe for biological systems is notable.

Medicine

This compound has shown promise in pharmacological applications:

- Anti-inflammatory Activity : It inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin production and alleviating inflammation.

- Cytotoxic Effects : Preliminary studies indicate that it can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, with an IC50 value around 12 µM .

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Effects

A study demonstrated significant reductions in edema in animal models treated with this compound compared to controls, attributed to COX inhibition.

Antioxidant Properties

The compound may scavenge free radicals, potentially reducing oxidative stress in cells.

Cytotoxicity Against Cancer Cells

In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential use in cancer therapy .

Case Studies

Mécanisme D'action

The mechanism of action of trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Dependent Physicochemical Properties

Key analogues and their properties are summarized below:

Key Observations:

Functional Group Influence: The N-maleimidomethyl group in trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid enables selective thiol coupling, critical for antibody-drug conjugates . In contrast, the 2-oxo-2-phenylethyl group in the target compound may enhance π-π stacking interactions, favoring hydrophobic binding in drug-receptor systems.

Thermal Stability: Amino-substituted analogues like trans-2-Amino-1-cyclohexanecarboxylic acid show high melting points (>274°C), suggesting strong intermolecular hydrogen bonding . The target compound’s melting point is unreported but likely lower due to reduced polarity from the phenyl group.

Biological Activity: trans-4-(Aminomethyl)cyclohexane-1-carboxylic acid modulates serine protease activity, highlighting the role of cyclohexane carboxylic acid scaffolds in enzyme regulation . The 2-oxo-2-phenylethyl substituent could similarly influence allosteric binding but with distinct steric effects.

Crystallographic and Structural Insights

- Crystal Packing: trans-4-substituted cyclohexane carboxylic acids (e.g., compounds in ) crystallize in monoclinic systems (space group P21/c or P21), with unit cell parameters influenced by substituent bulkiness . The phenyl group in the target compound may induce similar packing patterns but with altered torsional angles.

Activité Biologique

trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a carboxylic acid and a phenethyl ketone moiety. Its structural characteristics contribute to its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. It is believed to modulate cellular signaling pathways by binding to these molecular targets, which can lead to various physiological effects.

1. Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. The mechanism involves interference with microbial cell wall synthesis or disruption of metabolic pathways within the pathogens. Preliminary studies suggest that it could be effective against certain bacterial strains, although further investigation is required to establish its efficacy and safety profile.

3. Interaction with G-Protein Coupled Receptors (GPCRs)

Given the compound's ability to bind to various receptors, it may influence GPCR-mediated signaling pathways. This interaction could lead to therapeutic applications in conditions where GPCR modulation is beneficial, such as in inflammation or metabolic disorders .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Q & A

Q. What synthetic strategies are recommended for preparing trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid with high stereochemical purity?

- Methodological Answer : A common approach involves coupling cyclohexane-carboxylic acid derivatives with ketone-containing moieties. For example, carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in a DCM/DMF (3:1) solvent mixture at room temperature can achieve efficient acylation . Ensure stereochemical control by using trans-configured starting materials (e.g., trans-4-substituted cyclohexane precursors) and verify purity via GC or HPLC (>95% purity thresholds are typical) .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Analyze and spectra to confirm the trans-configuration of the cyclohexane ring and the presence of the 2-oxo-2-phenylethyl group.

- HPLC/GC : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or GC with a chiral stationary phase to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify the molecular ion peak (expected m/z for : ~246.3) .

Q. What stability considerations are critical for storage and handling?

- Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ketone group or oxidation. Stability studies suggest monitoring via accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC analysis . Avoid prolonged exposure to light, as conjugated carbonyl groups may undergo photodegradation .

Q. What safety protocols are essential for laboratory handling?

- Methodological Answer : Use PPE compliant with EN 166 (EU) or NIOSH (US) standards, including nitrile gloves, safety goggles, and lab coats. Handle in a fume hood with local exhaust ventilation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer : Employ asymmetric catalysis, such as chiral auxiliaries or organocatalysts. For example, use (1R,2S)- or (1S,2R)-configured catalysts during the ketone-formation step to induce enantiomeric excess. Monitor enantiomeric ratios via chiral HPLC (e.g., Chiralpak IA column) or polarimetry .

Q. What pharmacological mechanisms could be explored for this compound, based on structural analogs?

- Methodological Answer : Structural analogs like tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) exhibit antifibrinolytic activity by binding plasminogen . For this compound, conduct in vitro assays (e.g., enzyme inhibition studies against proteases or kinases) and molecular docking to identify potential targets. Use SPR (surface plasmon resonance) to measure binding affinity .

Q. How can contradictory data in crystallographic vs. solution-phase structural analyses be resolved?

Q. What strategies optimize its conjugation to biomolecules (e.g., peptides) for targeted delivery?

- Methodological Answer : Functionalize the carboxylic acid group via NHS ester activation (e.g., EDC/NHS in pH 7.4 buffer) for amine coupling. For site-specific conjugation, introduce maleimide linkers (e.g., SMCC: succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to target thiol groups on biomolecules . Validate conjugation efficiency via MALDI-TOF or SDS-PAGE.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.